3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride

概要

説明

3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride is a chemical compound with the molecular formula C10H17ClN2O.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

化学反応の分析

Reaction Analysis

The compound undergoes a range of chemical transformations due to its pyridin-2-one core and reactive aminomethyl group.

Oxidation Reactions

Oxidation of the pyridin-2-one ring can yield corresponding pyridine N-oxides. For example:

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild oxidation conditions to avoid overoxidation .

-

Products : Pyridine N-oxides, which may serve as intermediates for further functionalization.

Reduction Reactions

The aminomethyl group can be reduced to form primary amines or other derivatives:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Inert atmospheres (e.g., nitrogen) to prevent side reactions.

Substitution Reactions

Nucleophilic substitution at the pyridine ring or aminomethyl group is possible:

-

Reagents : Alkyl halides, acyl chlorides, or trimethylsilyl cyanide (TMSCN) .

-

Conditions : Bases like potassium carbonate in polar aprotic solvents (e.g., DMF) .

-

Products : Derivatives with substituted alkyl, acyl, or cyano groups.

Functional Group Transformations

The aminomethyl group can undergo acetylation or amidation:

-

Reagents : Acetyl chloride, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBT (hydroxybenzotriazole) .

-

Conditions : Acidic or neutral conditions with amines or carboxylic acids.

Reaction Data Table

Key Research Findings

-

Synthetic Flexibility : Multiple reaction pathways enable structural diversification, including oxidation, reduction, and substitution .

-

Reagent Sensitivity : Mild conditions are critical for oxidation to prevent overoxidation of the pyridin-2-one ring .

-

Biological Potential : The compound’s interactions with biological systems suggest applications in developing therapeutic agents.

科学的研究の応用

Structure

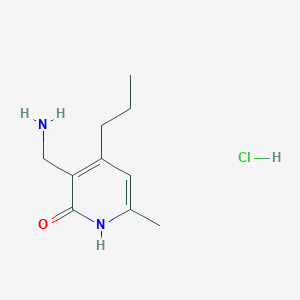

The compound features a pyridine ring substituted with an amino group and a propyl chain, which are critical for its biological activity. The hydrochloride form enhances its solubility in water, facilitating its use in various applications.

Medicinal Chemistry

3-Aminomethyl-6-methyl-4-propyl-1H-pyridin-2-one hydrochloride has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Some of the notable applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antidepressant Effects : Research indicates that the compound may have effects similar to known antidepressants, providing a basis for further exploration in treating mood disorders.

Pharmacology

The pharmacological profile of this compound suggests several mechanisms of action:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Biological Studies

In biological studies, the compound has been utilized to understand various physiological processes:

- Cell Culture Studies : It has been tested in vitro on cell lines to evaluate cytotoxicity and cell proliferation effects, providing insights into its safety and efficacy profile.

- Animal Models : Research involving animal models has been conducted to assess the compound's therapeutic potential and side effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Assessment

In an investigation reported in Neuropsychopharmacology, the antidepressant-like effects of this compound were assessed using the forced swim test in mice. The findings demonstrated that administration of the compound resulted in reduced immobility time, indicative of antidepressant activity comparable to standard treatments.

作用機序

The mechanism of action of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

- 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Comparison: Compared to similar compounds, 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activities. These differences make it a valuable compound for various research and industrial applications .

生物活性

3-Aminomethyl-6-methyl-4-propyl-1H-pyridin-2-one hydrochloride (CAS No. 1403595-07-2) is a pyridine derivative that has garnered interest for its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 216.71 g/mol. Its structural characteristics include an amino group and a propyl side chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClN2O |

| Molecular Weight | 216.71 g/mol |

| CAS Number | 1403595-07-2 |

| Appearance | White solid |

The biological activity of this compound may be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division and stability .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Compounds with similar scaffolds have been reported to cause cell cycle arrest at various phases, particularly G2/M phase, by affecting the mitotic spindle formation .

Study on Structural Analogues

A comparative study on indolyl-pyridinyl-propenones revealed that specific substitutions at the indole position significantly influence cytotoxicity and biological activity. For example, the introduction of lipophilic groups enhanced the GI activity and altered the morphological response of treated cells . This finding highlights the importance of chemical modifications in optimizing the therapeutic potential of pyridine derivatives.

Pharmacological Characterization

Pharmacological evaluations have demonstrated that certain pyridine derivatives exhibit selective modulation of biological targets such as receptors involved in cancer progression. For instance, some compounds were identified as potent allosteric modulators, which could provide insights into their mechanism of action and therapeutic applications .

特性

IUPAC Name |

3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5H,3-4,6,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMURGBNOIOKFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。